ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an amino group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminophenyl hydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The product is then purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. Process optimization techniques, such as varying temperature, pressure, and catalyst concentration, are employed to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation Products: 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction Products: 1-(4-aminophenyl)-1H-pyrazole-3-methanol.
Substitution Products: Brominated or nitrated derivatives of the compound.
Mechanism of Action
Target of Action
The primary target of ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D in humans . This enzyme plays a crucial role in signal transduction processes by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, possibly inhibiting its activity . This could lead to an increase in the concentration of cAMP within the cell, thereby affecting various cellular processes that are regulated by this second messenger.
Biochemical Pathways
This could include pathways involved in cell proliferation, inflammation, and other cellular responses to external stimuli .
Result of Action
Given its potential role in increasing cAMP levels, it may influence a variety of cellular processes, including cell proliferation and inflammation .
Scientific Research Applications
Chemistry: Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxy group instead of an amino group.
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Contains a nitro group instead of an amino group.
Ethyl 1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Features a hydroxyl group instead of an amino group.
Uniqueness: Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the amino group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 1-(4-aminophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLZIUSOZQXZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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